Cas no 2137998-82-2 (N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide)
N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide
- 2137998-82-2
- EN300-1130674
- N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide
-
- Inchi: 1S/C7H10N4O/c12-5-9-7-1-2-10-11(7)6-3-8-4-6/h1-2,5-6,8H,3-4H2,(H,9,12)
- InChI Key: WFZFQSHNXNGGBV-UHFFFAOYSA-N
- SMILES: O=CNC1=CC=NN1C1CNC1
Computed Properties
- Exact Mass: 166.08546096g/mol
- Monoisotopic Mass: 166.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 59Ų
N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1130674-1.0g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1130674-0.05g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1130674-0.1g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1130674-0.25g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1130674-0.5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1130674-1g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1130674-2.5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1130674-5g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 5g |
$2152.0 | 2023-10-26 | |
| Enamine | EN300-1130674-10g |
N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]formamide |
2137998-82-2 | 95% | 10g |
$3191.0 | 2023-10-26 |
N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide
N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide: A Comprehensive Overview
N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide (CAS No. 2137998-82-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and pharmacological properties. In this article, we will delve into the chemical structure, synthesis, biological activity, and potential applications of N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide.
Chemical Structure and Synthesis
The chemical structure of N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide is characterized by a pyrazole ring linked to an azetidine moiety through a formamide functional group. The azetidine ring, a four-membered cyclic amine, imparts unique conformational flexibility and hydrogen-bonding capabilities to the molecule. The pyrazole ring, on the other hand, is a well-known pharmacophore that is widely used in drug discovery due to its ability to interact with various biological targets.
The synthesis of N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide typically involves a multi-step process. One common approach is to start with the reaction of 3-aminoazetidine with an appropriate pyrazole derivative, followed by formylation and subsequent amide formation. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic research and industrial applications.
Biological Activity
N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide has been extensively studied for its biological activity, particularly in the context of its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, studies have explored the potential of N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide as an antiviral agent. Preliminary results indicate that it exhibits activity against several viral strains, including influenza and herpes simplex virus (HSV). The mechanism of action is thought to involve interference with viral replication processes, although further research is needed to fully elucidate this mechanism.
Potential Therapeutic Applications
The diverse biological activities of N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide have sparked interest in its potential therapeutic applications. One promising area is its use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that this compound can modulate key signaling pathways involved in neuroinflammation and neuroprotection, suggesting its potential as a neuroprotective agent.
Another area of focus is its application in cancer therapy. Research has demonstrated that N-1-(azetidin-3-yl)-1H-pyrazol-5-ylformamide can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These findings suggest that it may have utility as an adjuvant therapy in combination with existing cancer treatments.
Clinical Trials and Future Directions
While preclinical studies have yielded promising results, further clinical trials are necessary to validate the safety and efficacy of N-1-(azetidin-3-y\-l)-1H-pyrazol\-5\-ylformamide. Several Phase I trials are currently underway to evaluate its pharmacokinetic properties and safety profile in human subjects. These trials will provide crucial data on dosing regimens, bioavailability, and potential side effects.
In addition to clinical trials, ongoing research aims to optimize the structure of N\-1\-(azetidin\-3\-yl)\-\(pyrazol\-5\-yl)formamide through rational drug design approaches. By modifying specific functional groups or introducing new substituents, researchers hope to enhance its potency and selectivity while minimizing off-target effects.
Conclusion
In conclusion, N\-1\-(azetidin\-3\-yl)\-\(pyrazol\-5\-yl)formamide (CAS No\. 2137998\-82\-2) represents a promising compound with a wide range of potential therapeutic applications\. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development\. As clinical trials progress and more data become available, it is likely that this compound will play an increasingly important role in the treatment of various diseases\.
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